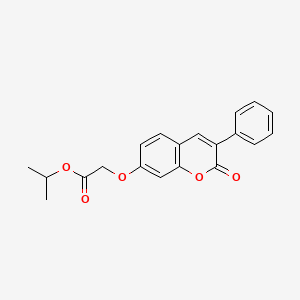
4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine (CPMMP) is an organic compound belonging to the class of pyrazolamines. It is a white crystalline solid that is soluble in water and has a melting point of 128-130°C. CPMMP is used in various scientific and industrial applications, such as in the synthesis of other compounds, as a reagent for organic reactions, and as an intermediate in the production of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine and related derivatives have been synthesized and characterized in various studies. For instance, research by Kariuki et al. (2021) focused on the synthesis of isostructural compounds with similar chemical frameworks, detailing the high yields of such syntheses and the structural determination through single-crystal diffraction, highlighting the planarity and molecular orientations within the crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and Biological Activity
A significant application of this compound is in the field of drug discovery, where molecular docking studies are conducted to understand its potential as a therapeutic agent. Katariya et al. (2021) conducted a study on novel heterocyclic compounds incorporating 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine for their anticancer and antimicrobial properties. Their findings revealed the high potency of certain compounds against cancer cell lines and pathogenic strains, underscoring the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Spectroscopic Analysis and Chemical Properties
Viji et al. (2020) analyzed a bioactive molecule structurally related to 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine using quantum chemical methods and vibrational spectral techniques. Their study extended to antimicrobial activity, providing insights into the compound's biological functions and its interaction with different proteins, which is crucial for developing pharmaceutical applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures related to 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine, exhibiting significant antimicrobial and anticancer activity. Their work emphasizes the compound's potential as a foundation for developing new therapeutic agents, with some compounds showing higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other pyrazole derivatives, it might interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Pyrazole derivatives have been found to interact with various biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular weight (216.663) suggests it could be absorbed in the body. Factors such as solubility, stability, and the presence of functional groups can significantly influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target information, it’s difficult to predict the exact cellular and molecular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how these factors would affect its activity .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-11-5-3-4-6-15(11)21-17(19)16(12(2)20-21)13-7-9-14(18)10-8-13/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYRSZZWQQOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

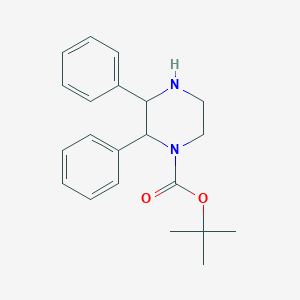
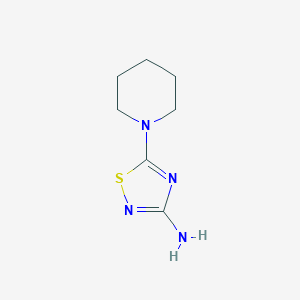
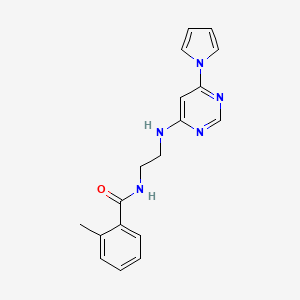


![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)
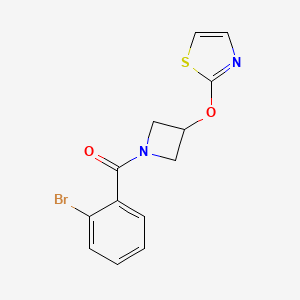
![5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B2859260.png)


![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)
![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

